Deoxymorellin

説明

Contextualization within Natural Product Discovery and Investigation

Natural product discovery involves the isolation and characterization of compounds from biological sources, including plants, microorganisms, and marine organisms. nih.govmicromgx.cominbio.bemdpi.comescholarship.org These compounds often possess diverse and complex chemical structures that have evolved over time, leading to a wide range of biological activities. The investigation of natural products is a cornerstone of chemical biology, as it provides novel chemical scaffolds and probes to interrogate biological systems. indiana.eduox.ac.ukumd.edupitt.edujhu.edunih.govmicromgx.cominbio.bemdpi.comescholarship.org Deoxymorellin, as a member of the prenylated caged xanthone class, fits within this context, representing a naturally occurring molecule with a distinct architecture that warrants detailed chemical and biological study. tandfonline.comtandfonline.comvjs.ac.vn

Historical Perspective on the Isolation and Initial Study of this compound

This compound is a prenylated caged xanthone isolated from the Garcinia genus, particularly Garcinia morella and Garcinia hanburyi. tandfonline.comtandfonline.comvjs.ac.vn The history of caged xanthones from Garcinia species dates back to the study of gamboge, a resin obtained from these trees, which was historically used as a pigment and in traditional medicine. tandfonline.comtandfonline.comvjs.ac.vn Morellic acid was one of the early caged xanthones isolated from G. morella. tandfonline.com this compound, along with other caged xanthones like morellin and isomorellic acid, were subsequently isolated and their structures elucidated through spectroscopic methods. tandfonline.com Early studies focused on the isolation and structural characterization of these compounds, laying the groundwork for further investigations into their biological properties.

Rationale for Advanced Academic Inquiry into this compound

The rationale for advanced academic inquiry into this compound stems from several factors. Natural products with unique or complex structures, like this compound's 4-oxo-tricyclo[4.3.1.03,7]dec-8-en-2-one scaffold, are of interest to chemical biologists because they can serve as starting points for understanding how molecular structure relates to biological function. tandfonline.comtandfonline.com Investigating the biological activities of such compounds, even those observed in initial screenings, can reveal previously unknown biological pathways or targets. tandfonline.comtandfonline.comnih.gov Furthermore, natural products can inspire the design and synthesis of novel chemical probes or potential therapeutic leads. mdpi.comwehi.edu.au Academic research aims to fill knowledge gaps regarding the mechanism of action, cellular targets, and potential applications of natural products like this compound. editage.comcwauthors.comwordvice.comaje.comcwauthors.com

Overview of Major Research Avenues for this compound

Major research avenues for this compound in chemical biology research include:

Structural Activity Relationship (SAR) Studies: Investigating how modifications to the this compound structure affect its biological activity. This involves synthesizing analogues and testing their effects in biological assays. tandfonline.comtandfonline.com

Mechanism of Action Studies: Elucidating the specific molecular targets and biological pathways that this compound interacts with to exert its effects. This can involve biochemical assays, cell-based experiments, and target identification techniques. wehi.edu.au

Exploration of Biological Activities: Further investigation of reported biological activities such as cytotoxicity against cancer cell lines and potential antimicrobial effects, focusing on the underlying biological mechanisms rather than clinical applications. tandfonline.comtandfonline.comvjs.ac.vnnih.gov

Biosynthesis Studies: Understanding how plants synthesize this compound, which can provide insights into enzymatic pathways and potentially enable biotechnological production or diversification of related compounds.

Development of Chemical Probes: Utilizing this compound or its derivatives as tools to study specific biological processes or identify new protein interactions. indiana.eduwehi.edu.aupasteur.fr

These research areas collectively contribute to a deeper understanding of this compound's potential as a chemical tool and its place within the broader landscape of natural product research in chemical biology.

Interactive Data Table Placeholder:

(Note: The following is a placeholder for an interactive data table. In a live environment, this would be rendered as a dynamic table.)

| Compound Name | Source Plant | Reported Activity (Examples) |

| This compound | Garcinia species | Cytotoxicity, Antimicrobial |

| Morellic Acid | Garcinia morella | Cytotoxicity |

| Gambogic Acid | Garcinia hanburyi | Cytotoxicity, Anti-HIV-1, Antibacterial, Anti-inflammatory, Neurotrophic |

| Isomorellic Acid | Garcinia morella | Cytotoxicity |

| Morellin | Garcinia morella | - |

特性

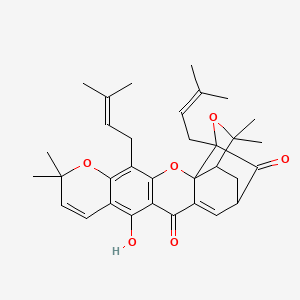

IUPAC Name |

12-hydroxy-8,8,21,21-tetramethyl-5,19-bis(3-methylbut-2-enyl)-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38O6/c1-17(2)9-10-21-27-20(12-13-30(5,6)37-27)25(34)24-26(35)22-15-19-16-23-31(7,8)39-32(29(19)36,14-11-18(3)4)33(22,23)38-28(21)24/h9,11-13,15,19,23,34H,10,14,16H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQQLPACAVHZQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C)O)C=CC(O2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preclinical Pharmacological Investigations of Deoxymorellin in Vitro and in Silico

In Vitro Efficacy Profiling in Diverse Cell-Based Systems

In vitro studies are crucial for assessing the direct effects of a compound on biological targets and cellular processes outside a living organism. For Deoxymorellin, this involves evaluating its impact on different cell lines and investigating the underlying mechanisms of action.

Cell Line Screening and Dose-Response Characterization

This compound has demonstrated cytotoxic activity in a panel of human cancer cell lines. Studies have shown its effects on cell lines including MCF-7 (breast cancer), HT-29 (colon cancer), HL-60 (leukemia), Hep G2 (liver cell), and A549 (lung cell). Cytotoxicity against normal human umbilical venal epithelial cells (HUVERC) has also been noted tandfonline.com.

Dose-response characterization is a fundamental aspect of in vitro efficacy profiling, determining the relationship between the concentration of a compound and the magnitude of its effect on cells nih.govnih.gov. For this compound and related caged xanthones, IC₅₀ values, representing the concentration required to inhibit cell growth by 50%, have been determined in various cell lines google.com.

A study evaluating this compound, along with other natural products, reported IC₅₀ values against HL-60 leukemia cells and a multidrug-resistant HL-60 cell line (HL-60/ADR) google.com. HL-60/ADR cells are a clone obtained by transfection of HL-60 cells with mdr-1, a gene associated with multidrug resistance google.com.

| Compound | Cell Line | IC₅₀ (µM) | Citation |

| This compound | HL-60 | 1.4 | google.com |

| This compound | HL-60/ADR | 1.5 | google.com |

| Gambogic acid | HL-60 | 0.5 | google.com |

| Gambogic acid | HL-60/ADR | 0.6 | google.com |

| Gambogin | HL-60 | 0.6 | google.com |

| Gambogin | HL-60/ADR | 0.8 | google.com |

| Forbesione | HL-60 | 0.7 | google.com |

| Forbesione | HL-60/ADR | 0.8 | google.com |

These data indicate that this compound exhibits cytotoxic effects on both sensitive and multidrug-resistant leukemia cell lines, with comparable potency in both lines google.com. This suggests that this compound may not be a substrate for the P-glycoprotein efflux pump, which is often implicated in multidrug resistance tandfonline.com.

Mechanistic Validation in Specific Biological Assays

Beyond general cytotoxicity, investigations delve into the specific biological pathways and processes modulated by this compound. While direct detailed mechanistic studies on this compound are less extensively reported in the provided search results, information on related caged xanthones, such as gambogic acid, offers insights into potential mechanisms shared within this class of compounds.

Related caged xanthones have been shown to induce apoptosis, a programmed cell death pathway crucial for eliminating damaged or unwanted cells tandfonline.com. Apoptosis involves a cascade of events, including chromatin condensation, nuclear fragmentation, and cell shrinkage google.com. Activation of caspases, a family of proteases, is a key feature of the apoptotic pathway google.com. Studies on related compounds have indicated their ability to activate caspases and induce apoptosis in cancer cells, including drug-resistant lines google.com.

Furthermore, related compounds have been implicated in modulating the expression and activity of metabolic enzymes. For instance, gambogic acid was reported to regulate the metabolic enzymes of 5-fluorouracil (5-FU), a chemotherapy drug, contributing to synergistic effects in gastric carcinoma cells tandfonline.com. This suggests a potential for caged xanthones like this compound to influence drug metabolism, which could impact the efficacy of combination therapies.

Biochemical Characterization of this compound's Enzyme Modulatory Effects

Specific biochemical characterization of this compound's direct modulatory effects on enzymes is not explicitly detailed in the provided search results. However, the information on related caged xanthones affecting metabolic enzymes tandfonline.com suggests that this is a relevant area of investigation for this compound class. Enzyme modulation can play a significant role in a compound's mechanism of action, affecting various cellular processes and potentially influencing the metabolism of other drugs.

Computational Pharmacokinetic and Pharmacodynamic (PK/PD) Predictions (In Silico)

In silico methods, utilizing computational models and algorithms, are increasingly employed in preclinical research to predict the pharmacokinetic (PK) and pharmacodynamic (PD) properties of drug candidates mdpi.comarvojournals.org. These predictions can provide early insights into how a compound might be absorbed, distributed, metabolized, and excreted (ADME), as well as its potential interactions with biological targets computabio.com.

Absorption, Distribution, Metabolism, Excretion (ADME) Predictions

In silico ADME prediction aims to assess the behavior of a drug molecule within the body based on its chemical structure computabio.comnih.gov. These predictions are valuable in the early stages of drug discovery to identify potential liabilities and optimize compound properties researchgate.net. Various computational tools and servers are available for predicting ADME parameters tjnpr.orgeijppr.com.

Typical ADME parameters predicted in silico include absorption across biological membranes, distribution to different tissues, metabolic pathways and sites, and routes of excretion computabio.com. These predictions can help estimate oral bioavailability, blood-brain barrier penetration, plasma protein binding, and metabolic stability computabio.com. While specific in silico ADME data for this compound were not found in the provided results, the general methodologies and their importance in preclinical assessment are highlighted computabio.comresearchgate.nettjnpr.orgeijppr.comijper.org.

Molecular Docking and Dynamics Simulations of this compound-Target Complexes

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) like this compound and a biological target, typically a protein nrfhh.comnih.gov.

Molecular docking predicts the preferred binding orientation and affinity of a ligand to a specific site on a target protein nrfhh.comjournaljpri.com. This is based on scoring functions that estimate the strength of the interaction ijper.org. Docking studies can provide insights into the potential targets of a compound and the key residues involved in binding ijper.orgbhu.ac.in.

Molecular dynamics simulations extend docking studies by simulating the movement of atoms and molecules over time, providing a dynamic view of the ligand-target interaction nih.govbnl.govyoutube.com. MD simulations can assess the stability of the complex, conformational changes upon binding, and the influence of the surrounding environment nih.govmdpi.com.

While specific molecular docking or MD simulation studies focused solely on this compound and its targets were not prominently featured in the search results, these techniques are widely applied to study the interactions of bioactive natural compounds with various proteins, including enzymes and receptors tjnpr.orgijper.orgnrfhh.combhu.ac.inmdpi.comfrontiersin.org. Given this compound's observed cytotoxicity and potential enzyme modulatory effects, in silico studies utilizing molecular docking and dynamics could be employed to predict its binding to potential protein targets involved in cell growth, survival, or metabolism. Such studies could help elucidate the molecular basis of its observed in vitro activities and guide further experimental investigations.

Q & A

Q. What are the primary methodologies for isolating and purifying deoxymorellin from natural sources?

this compound is typically isolated via solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic techniques such as column chromatography and HPLC. Key steps include verifying purity using NMR (¹H, ¹³C) and mass spectrometry. Researchers should optimize solvent polarity gradients to minimize co-elution with structurally similar compounds .

Q. How can researchers validate the structural elucidation of this compound when spectral data conflicts with existing literature?

Contradictions in spectral data may arise from differences in sample preparation or instrumentation. Cross-validate results using multiple techniques (e.g., 2D NMR, X-ray crystallography) and compare with authenticated reference standards. Discrepancies should be analyzed in the context of stereochemical variations or solvent-induced shifts .

Q. What in vitro assays are most suitable for preliminary evaluation of this compound’s bioactivity?

Standard assays include cytotoxicity (MTT assay), antimicrobial susceptibility (MIC determination), and enzyme inhibition studies (e.g., kinase or protease targets). Ensure proper controls (e.g., DMSO vehicle) and replicate experiments to account for batch-to-batch variability in compound solubility .

Advanced Research Questions

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) of this compound derivatives?

SAR studies require systematic modification of this compound’s core structure (e.g., esterification, hydroxylation) followed by bioactivity screening. Use computational tools (molecular docking, QSAR models) to prioritize synthetic targets. Validate hypotheses with in vitro/in vivo correlation studies .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data for this compound?

Discrepancies often stem from pharmacokinetic factors (e.g., bioavailability, metabolic stability). Address these by conducting ADME studies (e.g., hepatic microsome assays) and optimizing formulations (e.g., liposomal encapsulation). Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to refine dosing regimens .

Q. How can researchers ensure reproducibility in this compound’s synthetic protocols across laboratories?

Document reaction conditions meticulously (temperature, catalyst loadings, solvent ratios) and share raw spectral data via open-access repositories. Collaborative inter-laboratory validation studies are critical, particularly for multi-step syntheses involving sensitive intermediates .

Q. What experimental frameworks are recommended for studying this compound’s mechanism of action in complex biological systems?

Combine omics approaches (transcriptomics, proteomics) with phenotypic screening. For example, RNA-seq can identify differentially expressed genes post-treatment, while CRISPR-Cas9 knockout models validate target pathways. Triangulate findings with chemical proteomics to map direct binding partners .

Q. How should researchers address ethical and methodological challenges in preclinical toxicity studies of this compound?

Follow OECD guidelines for acute/chronic toxicity testing, including dose-ranging studies in multiple species (e.g., rodents, non-rodents). Incorporate histopathological analysis and biomarker monitoring (e.g., liver enzymes). Ensure compliance with institutional animal care protocols and 3R principles (Replacement, Reduction, Refinement) .

Methodological Guidance

- Data Analysis : Use multivariate statistics (e.g., PCA, ANOVA) to differentiate biological effects from experimental noise. For conflicting results, apply sensitivity analyses to assess robustness .

- Literature Review : Systematically catalog bioactivity data using tools like PRISMA to minimize selection bias. Highlight gaps (e.g., limited neuropharmacological studies) to justify novel research directions .

- Peer Review : Pre-submission validation via preprint platforms (e.g., bioRxiv) can identify methodological oversights. Address reviewer critiques on compound characterization rigor to avoid desk rejection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。